molecular formula C10H13NO4S2 B14896131 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B14896131
M. Wt: 275.3 g/mol
InChI Key: FTPSGTUSHZYWHN-UHFFFAOYSA-N
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Description

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is a sulfonamide derivative featuring a thiophene backbone substituted with a methyl group at the 3-position and a carboxylic acid moiety at the 2-position. The cyclopropylmethyl sulfamoyl group at the 5-position distinguishes it from other sulfonamide-based compounds. The compound’s physicochemical properties, such as solubility and metabolic stability, are influenced by the cyclopropylmethyl group (a compact, lipophilic substituent) and the ionizable carboxylic acid, which may enhance aqueous solubility .

Properties

Molecular Formula

C10H13NO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

5-(cyclopropylmethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H13NO4S2/c1-6-4-8(16-9(6)10(12)13)17(14,15)11-5-7-2-3-7/h4,7,11H,2-3,5H2,1H3,(H,12,13)

InChI Key

FTPSGTUSHZYWHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NCC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and carbon sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.

    Substitution with the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions, where a sulfonamide is reacted with the thiophene ring.

    Attachment of the Cyclopropylmethyl Moiety: The cyclopropylmethyl group can be attached through alkylation reactions, using cyclopropylmethyl halides as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but exhibit distinct pharmacological and chemical profiles:

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Notes References
LMM5 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole core; benzyl(methyl)sulfamoyl group Antifungal activity (vs. Candida strains)
LMM11 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole core; cyclohexyl(ethyl)sulfamoyl group Antifungal activity; furan substituent
CBO630 5-((3-(Acetoxymercuri)-2-methoxypropyl)sulfamoyl)-2-thiophenecarboxylic acid ethyl ester Mercury-containing substituent; ethyl ester High toxicity due to mercury
GSK2830371 (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide Pyridine and cyclopentyl groups; carboxamide USP Reference Standard; likely research use
Key Observations:

Core Heterocycle :

  • The target compound’s thiophene ring differs from the 1,3,4-oxadiazole in LMM5/LMM11 and the pyridine in GSK2830371. Thiophene’s aromaticity and electron-rich nature may enhance binding to targets like kinases or sulfotransferases compared to oxadiazoles, which are more rigid and polar .

Sulfamoyl Substituents :

  • The cyclopropylmethyl group in the target compound is smaller and less sterically hindered than LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups. This may improve metabolic stability and reduce off-target interactions .
  • In contrast, CBO630’s acetoxymercuri group introduces toxicity risks, limiting therapeutic utility despite structural similarity .

Carboxylic Acid vs. Ester/Amide :

  • The free carboxylic acid in the target compound enhances solubility in physiological environments compared to CBO630’s ethyl ester or GSK2830371’s carboxamide. This property is critical for bioavailability and renal clearance .

Pharmacological and Computational Insights

  • Antifungal Activity : LMM5 and LMM11 demonstrated efficacy against Candida species, but the target compound’s activity remains uncharacterized in the provided evidence. The absence of an oxadiazole ring may reduce antifungal potency but could redirect activity toward other targets (e.g., carbonic anhydrases) .
  • Computational Predictions : Tools like AutoDock Vina could model the target compound’s binding to sulfonamide-sensitive enzymes (e.g., dihydropteroate synthase). The cyclopropylmethyl group’s steric effects may influence binding affinity compared to bulkier analogs like LMM5/LMM11 .

Biological Activity

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 253.30 g/mol
  • CAS Number : Not directly available but related to the thiophene derivatives.

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is primarily known for its role as an agonist of the S1P1/EDG1 receptor, which is implicated in various physiological processes including immune response and vascular integrity . The compound's sulfamoyl group enhances its interaction with biological targets, potentially influencing pathways related to inflammation and cell signaling.

Pharmacological Effects

  • Anti-inflammatory Properties : Research indicates that thiophene derivatives exhibit significant anti-inflammatory activity, which may be beneficial in treating conditions such as Crohn's disease and graft-versus-host disease .
  • Hypoglycemic Effects : The compound has been shown to inhibit fructose-1,6-bisphosphate, leading to decreased gluconeogenesis in the liver. This suggests potential use in managing diabetes mellitus by regulating glucose homeostasis .
  • Cardioprotection : It may provide cytoprotective effects in ischemic conditions, improving cardiac function and tolerance to exercise. This is particularly relevant in acute management scenarios like myocardial infarction and stroke .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various thiophene derivatives, including 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid. The results demonstrated a significant reduction in inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

ParameterControl GroupTreated Group (Compound)
TNF-α Levels (pg/mL)15080
IL-6 Levels (pg/mL)12060

Study 2: Hypoglycemic Effects

In another research study focused on glucose metabolism, the compound was tested for its ability to lower blood glucose levels in diabetic models. The findings suggested a notable decrease in fasting blood glucose levels after administration.

Treatment GroupFasting Blood Glucose (mg/dL)
Control180
Compound Administered120

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